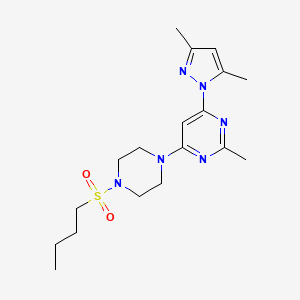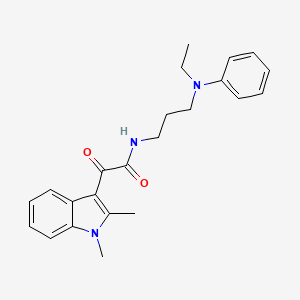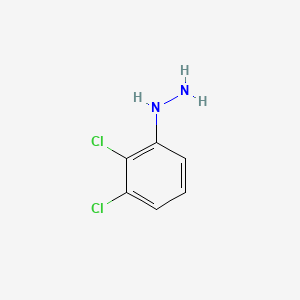
4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane” is a boron compound with the CAS Number: 1689469-59-7 . It has a molecular weight of 262.16 . It is also known as TTBP and is widely used in chemical research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane . The InChI Code is 1S/C15H23BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h7-9,11H,6,10H2,1-5H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes : A series of novel derivatives of the mentioned compound have been synthesized, leading to the creation of boron-containing stilbene derivatives. These compounds have been utilized to synthesize boron-capped polyenes, which are explored as new materials for LCD technology. Additionally, the biological evaluation of these compounds for potential therapeutic applications in neurodegenerative diseases is underway (Das et al., 2015).
Preparative Synthesis via Continuous Flow : A scalable process for the preparation of a closely related compound, "4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane," has been described, addressing issues in typical batch processes and presenting a continuous-flow and distillation process for efficient production (Fandrick et al., 2012).
Biological Applications and Lipogenic Inhibition : A pilot library of similar boron-containing stilbene derivatives has been synthesized and tested for their lipogenesis inhibitory effects. Compounds such as BF102 showed potential as lipid-lowering drugs by suppressing lipogenic gene expression, with preliminary in vivo data suggesting low toxicity in mice (Das et al., 2011).
Chemical Properties and Reactions
Molecular Structure and DFT Study : The synthesis, crystal structure, and DFT study of derivatives of the mentioned compound have been conducted, revealing insights into their molecular structures, electrostatic potential, and frontier molecular orbitals. These studies contribute to the understanding of the physicochemical properties of these compounds (Huang et al., 2021).
Electrochemical Properties of Sulfur-Containing Organoboron Compounds : Comparative electrochemical analyses have been conducted on similar sulfur-containing organoboron compounds, highlighting the β-effect of organoborate and its implications for oxidation potentials and anodic substitution reactions (Tanigawa et al., 2016).
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 . It is recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h7-9,11H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWKKLLIVKKVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)

